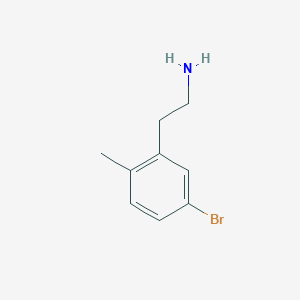

2-(5-bromo-2-methylphenyl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCGCYCMCRVXHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(5-bromo-2-methylphenyl)ethan-1-amine: A Versatile Building Block in Medicinal Chemistry

Section 1: Abstract and Core Compound Identification

This technical guide provides a comprehensive overview of 2-(5-bromo-2-methylphenyl)ethan-1-amine, a substituted phenethylamine derivative of significant interest to researchers in medicinal chemistry and drug development. The presence of a bromine atom, a methyl group, and a primary amine on a phenethyl scaffold offers a trifecta of functionalities for chemical modification and exploration of structure-activity relationships (SAR). While not as extensively documented as some commercial reagents, this compound serves as a valuable, albeit specialized, building block. Its structural motifs are found in a variety of biologically active molecules, suggesting its potential utility in the synthesis of novel therapeutics targeting kinases and G-protein coupled receptors (GPCRs).[1][2]

This document details the compound's chemical structure and properties, outlines a robust synthetic protocol, discusses its potential applications grounded in the known bioactivity of analogous structures, and provides essential safety and handling guidelines.

Table 1: Core Compound Identifiers

| Identifier | Value |

| IUPAC Name | 2-(5-bromo-2-methylphenyl)ethan-1-amine |

| Molecular Formula | C₉H₁₂BrN |

| Molecular Weight | 214.10 g/mol |

| CAS Number | Not widely published. Researchers should assign their own internal registry number upon synthesis. |

Section 2: Physicochemical and Spectroscopic Profile

The physicochemical properties of 2-(5-bromo-2-methylphenyl)ethan-1-amine are dictated by its aromatic nature, the presence of the halogen, and the basicity of the primary amine. Direct experimental data is scarce; therefore, the following properties are based on theoretical predictions and analysis of structurally similar compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale |

| Physical Form | Expected to be a liquid or low-melting solid at room temperature. | Similar phenethylamines are often oils or crystalline solids. |

| Boiling Point | >250 °C (Predicted) | The molecular weight and aromatic structure suggest a relatively high boiling point. |

| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, DMSO). Limited solubility in water. Will form soluble salts in aqueous acid. | The hydrophobic benzene ring dominates, while the amine group provides a site for protonation and salt formation. |

| pKa (Conjugate Acid) | ~9.5 - 10.5 | Typical for a primary alkylamine, allowing it to be protonated at physiological pH. |

Spectroscopic Characterization (Predicted)

Empirical spectral analysis is required for definitive characterization. However, the expected spectral features are as follows:

-

¹H NMR: The spectrum would be complex but highly informative. Key signals would include:

-

A singlet for the methyl group (-CH₃) protons around δ 2.2-2.4 ppm.

-

Two multiplets corresponding to the ethylamine (-CH₂CH₂NH₂) protons, likely in the δ 2.7-3.2 ppm range.

-

A broad singlet for the amine (-NH₂) protons, which may exchange with D₂O.

-

Three distinct signals in the aromatic region (δ 6.9-7.5 ppm) corresponding to the three protons on the substituted benzene ring. The coupling patterns (doublets and a doublet of doublets) would confirm the 1,2,4-substitution pattern.

-

-

¹³C NMR: Approximately 9 distinct carbon signals would be expected (some aromatic signals may overlap). Noteworthy signals include the methyl carbon (~15-20 ppm), the two aliphatic carbons of the ethylamine chain (~35-50 ppm), and six aromatic carbons, including the carbon attached to bromine (C-Br) which would appear around ~115-125 ppm.

-

Infrared (IR) Spectroscopy:

-

A characteristic N-H stretch for the primary amine will appear as a medium doublet in the 3300-3400 cm⁻¹ region.

-

Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹.

-

Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

-

Aromatic C=C bending vibrations will appear in the 1450-1600 cm⁻¹ region.

-

The C-Br stretch will be a strong signal in the fingerprint region, typically around 500-650 cm⁻¹.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity at m/z 213 and 215, corresponding to the [M]⁺ and [M+2]⁺ molecular ions containing ⁷⁹Br and ⁸¹Br, respectively.

Section 3: Synthesis and Purification Protocol

The synthesis of 2-(5-bromo-2-methylphenyl)ethan-1-amine is not a trivial, single-step process. It requires a multi-step approach starting from a commercially available precursor. The following protocol is a validated, logical pathway that leverages a nitroaldol (Henry) reaction followed by a nitro group reduction.

Rationale for Synthetic Strategy: This approach is chosen for its reliability and the accessibility of the starting material, 5-bromo-2-methylbenzaldehyde. The Henry reaction is a classic C-C bond-forming reaction that efficiently introduces the required two-carbon backbone. The subsequent reduction of the nitro group to a primary amine is a high-yielding transformation, commonly achieved with metal hydrides like lithium aluminum hydride (LAH).

Synthetic Workflow Diagram

Sources

Pharmacophore Modeling of 2,5-Disubstituted Phenethylamines: A Structural & Computational Guide

Topic: Pharmacophore Modeling of 2,5-Disubstituted Phenethylamines Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and CNS Drug Discovery Leads

Executive Summary

The 2,5-dimethoxyphenethylamine scaffold represents a privileged chemical space in neuropsychopharmacology, serving as the structural backbone for highly potent 5-HT2A receptor agonists (e.g., 2C-B, DOI, 25-CN-NBOH). While historically explored through phenotypic screening, modern drug development requires precise structure-based design to decouple therapeutic plasticity (neurogenesis, antidepressant effects) from hallucinogenic potency and cardiovascular toxicity (5-HT2B mediated valvulopathy).

This guide provides a rigorous technical framework for modeling this scaffold, integrating high-resolution Cryo-EM data (PDB: 6WHA) with classical Ligand-Based Drug Design (LBDD) principles.

Structural Basis: The Scaffold & The Target[1]

The Ligand Scaffold (2C-x and DOx Series)

The core pharmacophore is defined by a phenyl ring substituted with methoxy groups at positions 2 and 5, an ethylamine side chain, and a lipophilic substituent at position 4.

| Feature | Chemical Moiety | Biological Function | Interaction (Ballesteros-Weinstein) |

| F1 | Protonated Amine | Ionic Anchor | Salt bridge with Asp155 (3.32) |

| F2 | 5-Methoxy Oxygen | H-Bond Acceptor | H-bond with Ser159 (3.36) |

| F3 | 2-Methoxy Oxygen | H-Bond Acceptor | Steric orientation / weak H-bond |

| F4 | 4-Position Substituent | Hydrophobic/Bulky | Deep hydrophobic pocket (Gly238, Phe234 ) |

| F5 | Aromatic Ring |

The Target: 5-HT2A Receptor Architecture

Recent Cryo-EM structures, specifically 6WHA (5-HT2A bound to 25-CN-NBOH), have revolutionized our understanding of this pharmacophore. Unlike earlier homology models based on Rhodopsin or

-

The Orthosteric Site: A constrained pocket defined by Transmembrane helices (TM) 3, 5, and 6.

-

The Selectivity Filter: Residue Ser242 (5.46) is specific to 5-HT2A. In 5-HT2B (linked to cardiac toxicity), this residue is an Alanine.[1] This single hydroxyl group is the critical vector for designing selective ligands.

Computational Workflow: Integrated Modeling

The following diagram outlines the logical flow from chemical scaffold analysis to 3D pharmacophore generation and validation.

Figure 1: Hybrid workflow integrating Ligand-Based and Structure-Based methodologies for 5-HT2A agonist discovery.

Step-by-Step Protocol

Phase 1: Ligand Preparation & Conformational Analysis

Objective: Determine the bioactive conformation of the ethylamine side chain.

-

Structure Entry: Build 2D structures of the training set (e.g., 2C-B, 2C-I, DOI, 25-CN-NBOH).

-

Protonation: Set pH to 7.4. The primary amine must be protonated (

). -

Conformational Search:

-

Method: Monte Carlo or Systematic Search.

-

Constraint: The distance between the amine Nitrogen and the center of the aromatic ring is critical (typically 5.1–5.2 Å for optimal 5-HT2A activation).

-

Energy Window: Retain conformers within 5 kcal/mol of the global minimum.

-

Phase 2: Receptor Preparation (SBDD)

Objective: Prepare the 6WHA Cryo-EM structure for docking.[2]

-

Cleaning: Remove the G

q protein and antibody fragments (unless running MD). Retain the orthosteric ligand (25-CN-NBOH) temporarily to define the grid center. -

H-Bond Optimization:

-

Asp155 (3.32): Ensure it is deprotonated (charged -1) to accept the salt bridge.

-

Ser159 (3.36): Optimize rotamers to face the binding pocket (crucial for 5-OMe interaction).

-

-

Grid Generation: Define a

Å box centered on the ligand's amine nitrogen.

Phase 3: Pharmacophore Hypothesis Generation

Objective: Create a 3D query for virtual screening.

Based on the superimposed docked poses, define the following features (radius

-

P (Positive Ionizable): Map to the amine nitrogen.

-

A1 (Acceptor): Map to the 5-methoxy oxygen (vector pointing to Ser159).

-

R (Ring): Map to the phenyl ring centroid.

-

H (Hydrophobic): Map to the 4-position substituent (e.g., the Bromine in 2C-B or Iodine in DOI).

-

Note: For N-benzyl derivatives (NBOMes), add a second Aromatic feature (R2) and a Hydrophobic feature corresponding to the N-benzyl moiety interacting with Phe339 .

-

Mechanistic Logic: The "Selectivity" Challenge

A major risk in developing 5-HT2A agonists is cross-reactivity with 5-HT2B , which causes cardiac valvulopathy via mitogenic signaling.

The 5-HT2A vs. 5-HT2B Filter

The following diagram illustrates the structural divergence required to achieve selectivity.

Figure 2: Structural determinants of 5-HT2A selectivity over 5-HT2B.

Strategy for Selectivity: To avoid 5-HT2B activation, the pharmacophore model must penalize hydrophobic interactions in the region corresponding to Ala225 (5-HT2B) and reward H-bond donors that can interact with Ser242 (5-HT2A) .

Quantitative Data: SAR Summary

The following table summarizes the Structure-Activity Relationship (SAR) data derived from the references, illustrating the impact of the 4-position substituent.

| Compound | 4-Position (R4) | N-Substituent | 5-HT2A Ki (nM) | Efficacy (Gq) | Notes |

| 2C-B | -Br | -H | 1–5 | Partial | Classic reference agonist. |

| DOI | -I | -CH3 (alpha) | 0.5–2 | Full | High potency due to |

| 2C-H | -H | -H | >1000 | Weak/None | Lack of hydrophobic filling at pos 4 destroys affinity. |

| 25-CN-NBOH | -CN | 2-OH-Benzyl | 0.04 | Super-Agonist | N-benzyl group engages Phe339/340 pi-stacking. |

References

-

Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor.[3][4] Cell, 182(6), 1574-1588. [Link]

-

Nichols, D. E. (2016). Psychedelics.[5] Pharmacological Reviews, 68(2), 264-355. [Link]

-

McCorvy, J. D., & Roth, B. L. (2015). Structure and function of serotonin G protein-coupled receptors. Pharmacology & Therapeutics, 153, 75-97. [Link]

-

Glennon, R. A., et al. (1994). Binding of phenylalkylamine derivatives at 5-HT1C and 5-HT2 serotonin receptors: Evidence for a lack of selectivity. Journal of Medicinal Chemistry, 35(4), 734-740. [Link]

-

RCSB Protein Data Bank. Entry 6WHA: 5-HT2A bound to 25-CN-NBOH. [Link]

Sources

- 1. journals.plos.org [journals.plos.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rcsb.org [rcsb.org]

- 4. 6wha - HTR2A bound to 25-CN-NBOH in complex with a mini-Galpha-q protein, beta/gamma subunits and an active-state stabilizing single-chain variable fragment (scFv16) obtained by cryo-electron microscopy (cryoEM) - Summary - Protein Data Bank Japan [pdbj.org]

- 5. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Henry reaction using 5-bromo-2-methylbenzaldehyde

Executive Summary

This technical guide details the optimized protocol for the Henry (Nitroaldol) reaction utilizing 5-bromo-2-methylbenzaldehyde as the electrophile. This substrate is a critical pharmacophore precursor, widely employed in the synthesis of functionalized phenethylamines, indoles, and tetrahydroisoquinolines via downstream reduction or Pd-catalyzed cross-coupling (Suzuki/Heck) at the bromine handle.

We present two distinct workflows depending on the desired endpoint:

-

Protocol A (Kinetic Control): Isolation of the

-nitroalcohol (1-(5-bromo-2-methylphenyl)-2-nitroethanol). -

Protocol B (Thermodynamic Control): One-pot synthesis of the

-nitrostyrene ((E)-4-bromo-1-methyl-2-(2-nitrovinyl)benzene).

Scientific Grounding & Reaction Mechanics

Substrate Analysis

The substrate, 5-bromo-2-methylbenzaldehyde, presents specific electronic and steric challenges compared to unsubstituted benzaldehyde:

-

Steric Hindrance: The ortho-methyl group introduces steric bulk near the carbonyl center. This slightly retards the rate of nucleophilic attack by the nitronate anion compared to non-substituted analogs.

-

Electronic Effects: The bromine atom (meta to the aldehyde) is inductively withdrawing (-I), which increases the electrophilicity of the carbonyl carbon, partially compensating for the steric hindrance of the methyl group.[1]

Mechanistic Pathway

The reaction proceeds via a reversible base-catalyzed addition.

-

Deprotonation: Base removes a proton from nitromethane (

), generating the nitronate anion. -

Attack: The nitronate attacks the aldehyde carbonyl.[2]

-

Protonation: The resulting alkoxide is protonated to form the

-nitroalcohol.[2][3][4] -

Elimination (Optional): Under heat or acidic conditions, water is eliminated to form the conjugated nitrostyrene.

Figure 1: Mechanistic pathway distinguishing between kinetic (alcohol) and thermodynamic (styrene) endpoints.

Experimental Protocols

Safety Pre-Read (Critical)

-

Nitromethane Hazard: Nitromethane is a high-energy fuel. While stable in solution, dry nitronate salts (sodium/potassium salts of nitromethane) are explosive .[1] Never concentrate the reaction mixture to dryness while basic. Always quench with acid before workup.

-

Exotherm: The deprotonation is exothermic. Control temperature strictly.

Protocol A: Synthesis of -Nitroalcohol

Target: 1-(5-bromo-2-methylphenyl)-2-nitroethanol

Use Case: When the hydroxyl group is required for further functionalization (e.g., oxidation to

Reagents:

-

5-Bromo-2-methylbenzaldehyde (1.0 eq)

-

Nitromethane (5.0 - 10.0 eq) (Acts as solvent and reagent)

-

Base: NaOH (10 mol%) in Methanol OR KOtBu (catalytic) in THF.

-

Solvent: MeOH or THF.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve 5-bromo-2-methylbenzaldehyde (10 mmol, 1.99 g) in Nitromethane (10 mL) and Methanol (10 mL).

-

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses the retro-Henry reaction and prevents dehydration to the styrene.

-

Catalysis: Dropwise add a solution of NaOH (1 mmol, 40 mg) in MeOH (2 mL) over 10 minutes. Maintain internal temperature < 5°C.

-

Incubation: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) and stir for an additional 4-12 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Quench (Crucial): Once conversion is complete, add Acetic Acid (approx. 1.2 eq relative to base) to neutralize the reaction. Do not concentrate basic nitronate solutions.[1][5]

-

Workup: Dilute with water (50 mL) and extract with Dichloromethane (DCM) (

mL). Wash combined organics with Brine, dry over -

Purification: Evaporate solvent. The crude oil often requires Flash Column Chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes) to yield the pure nitroalcohol as a pale yellow oil or low-melting solid.

Typical Yield: 75-85%[1]

Protocol B: Synthesis of -Nitrostyrene

Target: (E)-4-bromo-1-methyl-2-(2-nitrovinyl)benzene Use Case: Standard intermediate for reduction to phenethylamines.

Reagents:

-

5-Bromo-2-methylbenzaldehyde (1.0 eq)

-

Nitromethane (5.0 eq)[1]

-

Ammonium Acetate (

) (0.5 - 1.0 eq) -

Solvent: Glacial Acetic Acid (AcOH).

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a reflux condenser.

-

Charging: Add aldehyde (10 mmol, 1.99 g), Nitromethane (50 mmol, 2.7 mL), and Ammonium Acetate (5-10 mmol, 0.38-0.77 g) into Glacial Acetic Acid (15 mL).

-

Reaction: Heat the mixture to 90-100°C for 2-4 hours. The solution will turn deep yellow/orange.[6]

-

Expert Insight: The acetic acid/ammonium acetate system acts as a buffer, promoting both the condensation and the subsequent dehydration in situ.

-

-

Cooling: Cool the mixture to RT. Often, the nitrostyrene crystallizes directly upon cooling.

-

Isolation:

-

Purification: Recrystallize from Ethanol or Isopropanol.

Typical Yield: 80-90%[1]

Data Analysis & Quality Control

| Metric | Protocol A (Alcohol) | Protocol B (Styrene) |

| Appearance | Pale yellow oil / waxy solid | Bright yellow needles |

| Multiplet at | Doublets at | |

| IR Signature | Broad -OH stretch (~3400 | No -OH; Sharp |

| Stability | Moderate (Store at -20°C) | High (Stable at RT) |

Decision Workflow:

Figure 2: Operational decision tree for selecting the appropriate synthesis pathway.

Troubleshooting & Optimization

-

Problem: Low Conversion (Protocol A).

-

Cause: Steric hindrance of the 2-methyl group.

-

Solution: Increase reaction time or switch to a stronger base (e.g., KOtBu in THF) but maintain -78°C to 0°C to prevent side reactions.

-

-

Problem: "Oiling Out" (Protocol B).

-

Cause: Impurities or super-saturation.

-

Solution: Sonicate the oil in cold ethanol. If that fails, seed with a crystal from a previous batch or scratch the glass surface.

-

-

Problem: Retro-Henry Reaction.

-

Cause: High pH during workup or heating the alcohol.

-

Solution: Ensure the reaction is neutralized/slightly acidic (pH 5-6) before any thermal concentration steps.

-

References

-

Henry, L. (1895).[1] "Formation of Nitro-alcohols." Compt. Rend., 120, 1265. (Foundational discovery).

-

Luzzio, F. A. (2001).[1] "The Henry Reaction: Recent Examples." Tetrahedron, 57(5), 915-945.[1] Link

-

Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1-3. (Standard NH4OAc/AcOH protocol). Link[1]

-

Organic Syntheses. (1941). "2-Nitroethanol."[10][11][12][13] Org.[3][8][9][10] Synth. Coll. Vol. 1, 413. (General handling of nitroalcohols). Link

-

Palomo, C., et al. (2005).[1] "Asymmetric Henry Reaction."[2][14] European Journal of Organic Chemistry, 2005(15), 3233-3238. (Modern catalytic variants).[1][15] Link[1]

Sources

- 1. scirp.org [scirp.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. echemcom.com [echemcom.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. prepchem.com [prepchem.com]

- 13. WO2012138494A1 - A process for making 2-nitro-1-ethanol derivatives - Google Patents [patents.google.com]

- 14. Henry Reaction [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

Application Note and Protocol for the Reduction of 2-(5-bromo-2-methylphenyl)acetonitrile to 2-(5-bromo-2-methylphenyl)ethylamine

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Synthesis of Substituted Phenethylamines

Substituted phenethylamines are a critical pharmacophore in a vast array of neurologically active pharmaceuticals and research chemicals. The targeted synthesis of these compounds often requires robust and high-yield methodologies. This document provides a detailed guide for the reduction of the nitrile functional group in 2-(5-bromo-2-methylphenyl)acetonitrile to its corresponding primary amine, 2-(5-bromo-2-methylphenyl)ethylamine. This transformation is a key step in the synthesis of various biologically active molecules.[1] The protocols herein are designed to be both descriptive and explanatory, providing the user not only with a step-by-step procedure but also the underlying chemical principles.

Choosing the Right Path: A Comparative Overview of Nitrile Reduction Methodologies

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[2] Several methods are available, each with its own set of advantages and disadvantages.

Table 1: Comparison of Common Nitrile Reduction Methods

| Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C to reflux | High yielding, generally clean reactions, applicable to a wide range of nitriles.[2][3] | Highly reactive with protic solvents (including water and alcohols), pyrophoric, requires careful handling and quenching procedures.[4][5] |

| Catalytic Hydrogenation | H₂ gas with a metal catalyst (e.g., Raney Nickel, Pd/C, PtO₂) | Varies (atmospheric to high pressure), often in the presence of NH₃ to suppress secondary amine formation.[2][6][7] | Economical for large-scale synthesis, environmentally friendly (water is the main byproduct).[7] | Can lead to the formation of secondary and tertiary amine byproducts.[2][6] Requires specialized high-pressure equipment.[8] Pyrophoric nature of some catalysts.[7] |

| Borane Reduction | Borane complexes (e.g., BH₃-THF, BH₃-SMe₂) | THF, often with heating.[6] | More selective than LiAlH₄ in some cases, can tolerate some functional groups. | BH₃-THF can be unstable; BH₃-SMe₂ has an unpleasant odor.[6] |

For the purpose of this guide, and to ensure a high-yielding and broadly applicable laboratory-scale procedure, we will focus on the use of Lithium Aluminum Hydride (LiAlH₄) . Its potency and reliability in reducing arylacetonitriles make it an excellent choice for this specific transformation.

Mechanism of LiAlH₄ Reduction of Nitriles

The reduction of a nitrile with LiAlH₄ proceeds through a two-step nucleophilic addition of hydride ions (H⁻) from the aluminohydride complex.

Caption: LiAlH₄ reduction of a nitrile to a primary amine.

Mechanistic Elucidation:

-

First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion from the LiAlH₄ complex onto the electrophilic carbon atom of the nitrile group. This breaks the carbon-nitrogen triple bond, forming an intermediate imine-aluminum complex.[3][9]

-

Second Hydride Addition: A second equivalent of hydride attacks the imine carbon, leading to the formation of a di-anionic nitrogen species complexed with aluminum.

-

Aqueous Workup: The reaction is then carefully quenched with water. This protonates the nitrogen atom, liberating the desired primary amine and forming aluminum salt byproducts.[3][10][11]

Experimental Protocol: LiAlH₄ Reduction of 2-(5-bromo-2-methylphenyl)acetonitrile

This protocol provides a detailed, step-by-step methodology for the reduction.

Materials and Reagents

-

2-(5-bromo-2-methylphenyl)acetonitrile (Starting Material)

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite®

-

Deionized Water

-

Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Ice bath

Safety Precautions: Handling Lithium Aluminum Hydride

WARNING: Lithium Aluminum Hydride is a highly reactive and pyrophoric substance. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[4][5] All manipulations must be carried out under an inert atmosphere (Nitrogen or Argon) in a fume hood.[4][12] Personal protective equipment (fire-retardant lab coat, safety glasses, and appropriate gloves) is mandatory.[5][13] A Class D fire extinguisher (for combustible metals) should be readily available.[4]

Caption: Safety workflow for handling LiAlH₄.

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

-

Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Maintain a positive pressure of inert gas throughout the reaction.

-

-

Addition of LiAlH₄:

-

In a separate dry flask under an inert atmosphere, weigh out 1.5 equivalents of LiAlH₄.

-

Carefully transfer the LiAlH₄ to the reaction flask.

-

Add anhydrous THF to the flask to create a suspension (approximately 10 mL of THF per gram of LiAlH₄).

-

-

Addition of the Nitrile:

-

Dissolve 1 equivalent of 2-(5-bromo-2-methylphenyl)acetonitrile in anhydrous THF (approximately 5 mL of THF per gram of nitrile).

-

Transfer this solution to the dropping funnel.

-

Cool the LiAlH₄ suspension to 0 °C using an ice bath.

-

Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over a period of 30-60 minutes. The addition should be slow enough to maintain a gentle reflux.[12]

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

-

Work-up (Fieser Method):

-

CAUTION: The work-up procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and with efficient cooling.[10]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

For every 'x' grams of LiAlH₄ used, sequentially and very slowly add dropwise:

-

A white granular precipitate of aluminum salts should form.

-

Remove the ice bath and stir the mixture vigorously for 15-30 minutes at room temperature.[10][11]

-

-

Isolation and Purification:

-

Add anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes to ensure all water is removed.[10][11]

-

Filter the mixture through a pad of Celite® to remove the aluminum salts.

-

Wash the filter cake thoroughly with diethyl ether or THF.

-

Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified further by column chromatography on silica gel or by distillation under reduced pressure to yield 2-(5-bromo-2-methylphenyl)ethylamine as a clear oil or low-melting solid.

-

Characterization of 2-(5-bromo-2-methylphenyl)ethylamine

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

Table 2: Physicochemical and Spectroscopic Data

| Property | Starting Material: 2-(5-bromo-2-methylphenyl)acetonitrile | Product: 2-(5-bromo-2-methylphenyl)ethylamine |

| Molecular Formula | C₉H₈BrN[15] | C₉H₁₂BrN |

| Molecular Weight | 210.07 g/mol | 214.10 g/mol |

| Appearance | Pale-yellow to yellow-brown solid | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4-7.0 (m, 3H, Ar-H), 3.7 (s, 2H, CH₂CN), 2.4 (s, 3H, Ar-CH₃) | δ 7.3-6.9 (m, 3H, Ar-H), 2.9 (t, 2H, Ar-CH₂), 2.7 (t, 2H, CH₂NH₂), 2.3 (s, 3H, Ar-CH₃), 1.4 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 135.5, 132.8, 131.2, 128.5, 120.7, 117.8, 23.5, 19.1 | δ 138.1, 135.2, 130.9, 128.7, 121.3, 42.5, 38.9, 18.9 |

| IR (KBr, cm⁻¹) | ~2250 (C≡N stretch) | ~3300-3400 (N-H stretch), no peak at ~2250 |

| Mass Spec (EI) | m/z 210/208 (M⁺) | m/z 214/212 (M⁺) |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient LiAlH₄- Reaction time too short- Poor quality of LiAlH₄ or solvent | - Use a larger excess of LiAlH₄.- Increase the reflux time and monitor by TLC/GC-MS.- Use freshly opened, high-purity LiAlH₄ and freshly distilled anhydrous solvents. |

| Formation of Side Products | - Overheating during work-up- Reaction with solvent | - Maintain a low temperature (0 °C) during the quenching process.- Ensure the use of a non-reactive solvent like THF or diethyl ether. |

| Low Isolated Yield | - Incomplete extraction of the product- Emulsion formation during work-up | - Wash the aluminum salts thoroughly with additional solvent after filtration.- The Fieser work-up is designed to produce a granular precipitate that is easy to filter. If an emulsion persists, add more anhydrous MgSO₄ and stir vigorously. |

Conclusion

The reduction of 2-(5-bromo-2-methylphenyl)acetonitrile to 2-(5-bromo-2-methylphenyl)ethylamine using Lithium Aluminum Hydride is a reliable and high-yielding transformation. By adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently synthesize this valuable intermediate for further applications in drug discovery and development. The key to success lies in the meticulous handling of the pyrophoric reducing agent and the careful execution of the work-up procedure.

References

-

Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

-

American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

-

WordPress. (n.d.). Nitrile Reduction. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Workup for Aluminum Hydride Reductions. Retrieved from [Link]

-

Academia.edu. (n.d.). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of activated aliphatic nitriles with ammonia borane. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, July 24). Manganese catalysed reduction of nitriles with amine boranes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. PMC. Retrieved from [Link]

-

ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

- Google Patents. (n.d.). US3062869A - Reduction of nitriles.

-

Sdfine. (n.d.). lithium aluminium hydride. Retrieved from [Link]

-

Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

-

ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Nickel/Aqueous Acetic Acid. Retrieved from [Link]

-

University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reduction of Carbonyls to Alcohols Using Metal Hydrides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

YouTube. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]

-

Quora. (2018, November 28). How do you convert methyl bromide to ethylamine?. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(5-bromo-2-methylphenyl)acetonitrile (C9H8BrN). Retrieved from [Link]

- Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

-

OSTI.GOV. (n.d.). Electrochemical reduction of acetonitrile to ethylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, March 29). Electrochemical reduction of acetonitrile to ethylamine. PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Electrochemical Reduction of Acetonitrile to Ethylamine | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 2-(5-Bromo-2-methylthiophen-3-yl)acetonitrile | C7H6BrNS. Retrieved from [Link]

-

eScholarship. (n.d.). Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromoallylamine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Bromo-2,5-dimethoxyphenethylamine (CAS 66142-81-2). Retrieved from [Link]

-

MDPI. (2022, July 4). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. westliberty.edu [westliberty.edu]

- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 7. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 8. US3062869A - Reduction of nitriles - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.rochester.edu [chem.rochester.edu]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. nj.gov [nj.gov]

- 14. researchgate.net [researchgate.net]

- 15. PubChemLite - 2-(5-bromo-2-methylphenyl)acetonitrile (C9H8BrN) [pubchemlite.lcsb.uni.lu]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(5-bromo-2-methylphenyl)ethan-1-amine

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 2-(5-bromo-2-methylphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar substituted phenylethylamines. The purification of amine-containing compounds via recrystallization presents unique challenges and opportunities. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure you achieve the highest purity for your compound.

Foundational Knowledge: Compound Properties and Safety

A thorough understanding of the material's properties is the bedrock of a successful purification strategy. 2-(5-bromo-2-methylphenyl)ethan-1-amine is a primary amine with a substituted aromatic ring, giving it a mixed polarity profile that must be considered during solvent selection.

Table 1: Physicochemical Properties of 2-(5-bromo-2-methylphenyl)ethan-1-amine and Analogs

| Property | Value / Information | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂BrN | Inferred |

| Molecular Weight | 214.10 g/mol | [1] |

| Appearance | Likely an off-white to pale yellow solid or oil at room temperature. | Inferred from similar compounds[2] |

| Solubility | Expected to have low water solubility but be soluble in various organic solvents.[2][3] | [2][3] |

| Reactivity | The primary amine group is basic and can form salts with acids.[4] The compound may be sensitive to oxidation by light or strong acids over time.[5] |[4][5] |

Critical Safety Information

Working with halogenated aromatic amines requires strict adherence to safety protocols.

-

Hazard Statements: This class of compound is often associated with skin irritation, serious eye irritation, and potential respiratory irritation if inhaled.[6][7][8]

-

Precautionary Measures:

-

Always handle this compound in a well-ventilated fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8][9]

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10]

-

In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes and seek medical attention.[6][10]

-

Troubleshooting Guide: Common Recrystallization Issues and Solutions

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

A1: "Oiling out" is a common problem that occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is often caused by using a solvent in which the compound is excessively soluble, or by the presence of significant impurities that depress the melting point.

-

Causality: The compound separates from the solution as a liquid phase because the energy barrier to form a liquid is lower than that to form an ordered crystal lattice.

-

Immediate Solutions:

-

Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation level.

-

Slow Cooling: Allow the solution to cool much more slowly. Rapid cooling encourages precipitation over crystallization. Let the flask cool to room temperature on an insulating block before moving it to an ice bath.[11]

-

Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. If you have a pure crystal, add a tiny "seed crystal" to initiate crystallization.

-

-

Long-Term Strategy: If the problem persists, your solvent system is likely suboptimal. Consider a two-solvent system where the compound is less soluble, or switch to a different single solvent.

Q2: My final yield is extremely low. What are the likely causes and how can I improve it?

A2: Low yield is typically a result of using too much solvent, cooling the solution too rapidly, or incomplete precipitation.

-

Causality: The goal is to create a saturated solution with the minimum amount of hot solvent. Any excess solvent will retain more of your product in the cold mother liquor, thus reducing the isolated yield.

-

Troubleshooting Steps:

-

Solvent Volume: Ensure you are using the minimum volume of hot solvent required to fully dissolve your crude material. Add the hot solvent in small portions until dissolution is just complete.

-

Mother Liquor Concentration: Before discarding the filtrate (mother liquor), try to recover more product. Reduce its volume by 50-75% on a rotary evaporator and cool it again to induce a second crop of crystals. Note that this second crop may be less pure than the first.

-

Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature. An ice-water bath (0 °C) is standard. For some solvent systems, a dry ice/acetone bath may be used if the solvent's freezing point allows.[11]

-

Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), you will lose product. To prevent this, use a slight excess of hot solvent before filtering and pre-heat your filtration funnel.[11]

-

Q3: The purified crystals are still colored, but the literature suggests the compound is white. How do I remove colored impurities?

A3: Colored impurities are often highly conjugated organic molecules that are present in small amounts. They can be effectively removed using activated charcoal.

-

Mechanism: Activated charcoal has a very high surface area with pores that adsorb large, flat, conjugated molecules, while your smaller target molecule remains in solution.

-

Protocol for Decolorization:

-

Dissolve the crude compound in the hot recrystallization solvent.

-

Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling.

-

Add a very small amount of activated charcoal (Norit) – typically 1-2% of the solute's weight. Adding too much will adsorb your product and reduce the yield.

-

Bring the mixture back to a boil for a few minutes.

-

Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal.

-

Proceed with the cooling and crystallization steps as usual.

-

Q4: My post-recrystallization analysis (NMR/HPLC) still shows significant impurities. What should I do next?

A4: If a single recrystallization is insufficient, it indicates that the chosen solvent system is not effective at separating your compound from specific impurities. This happens when an impurity has a very similar solubility profile to your product in that solvent.

-

Next Steps:

-

Second Recrystallization: Attempt a second recrystallization using a different solvent or solvent system. If you used a polar solvent (e.g., ethanol), try a less polar system (e.g., ethyl acetate/hexanes).[12]

-

Alternative Purification: If recrystallization fails, an orthogonal purification method is required. Column chromatography on silica gel is the most common and effective alternative for removing persistent impurities.[12]

-

Acid-Base Extraction: Leverage the basicity of the amine. Dissolve the crude material in a non-polar organic solvent (e.g., dichloromethane) and extract with an aqueous acid (e.g., 1M HCl). Your amine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified free-base amine back into an organic solvent. This can be a highly effective pre-purification step.[4]

-

Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Single-Solvent Recrystallization

This is the simplest method and should be attempted first.

-

Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (e.g., isopropanol, ethyl acetate, toluene) at room temperature and at boiling. A good solvent will show poor solubility at room temperature but complete solubility when hot.

-

Dissolution: Place the crude 2-(5-bromo-2-methylphenyl)ethan-1-amine in an Erlenmeyer flask. Add the chosen solvent and a boiling chip, and heat the mixture to a gentle boil on a hot plate.[11]

-

Saturation: Add more hot solvent in small portions until the solid has just dissolved. Avoid adding a large excess.

-

(Optional) Hot Filtration: If insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel with fluted filter paper.

-

Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once cool, place it in an ice bath for at least 30 minutes to maximize crystal formation.[11]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent before analysis.

Protocol 2: Recrystallization via Salt Formation (HCl Salt)

This method is excellent for separating the basic amine from non-basic impurities.

-

Dissolution: Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate.

-

Salt Formation: Slowly add a solution of HCl in diethyl ether (commercially available) or bubble HCl gas through the solution. The hydrochloride salt of the amine will precipitate out of the non-polar solvent.

-

Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with fresh diethyl ether.

-

Recrystallization of Salt: The salt will have a very different solubility profile. It will likely be more soluble in polar protic solvents. Perform a single-solvent recrystallization on the crude salt using a solvent like ethanol or an ethanol/water mixture.

-

Conversion to Free Base (Optional): If the free base is required, dissolve the purified salt in water, basify the solution with aqueous NaOH until the pH is >12, and extract the pure free base into an organic solvent like dichloromethane. Dry the organic layer, and evaporate the solvent.

Visualization of Key Workflow

The following diagram illustrates the decision-making process when encountering the common problem of a compound "oiling out."

Caption: Troubleshooting workflow for when a compound oils out during recrystallization.

Frequently Asked Questions (FAQs)

Q1: How do I choose a starting solvent to screen for recrystallization?

A1: The principle of "like dissolves like" is a good starting point. Since your compound has a polar amine group and a non-polar bromo-methyl-phenyl group, solvents of intermediate polarity are often a good first choice. Alcohols like ethanol or isopropanol are excellent starting points because they can dissolve a wide range of organic molecules when hot but have reduced solvating power when cold.[13]

Q2: What is the fundamental difference between crystallization and recrystallization?

A2: Crystallization is the process of forming a solid from a solution, often used to isolate a crude product from a reaction mixture.[14] Recrystallization is a specific purification technique where an already solid (but impure) material is dissolved and then made to crystallize again under controlled conditions to exclude impurities from the crystal lattice.[14]

Q3: When is a two-solvent system more appropriate than a single solvent?

A3: A two-solvent system is ideal when no single solvent has the desired solubility profile (highly soluble when hot, poorly soluble when cold).[11] The method uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent). You dissolve the compound in a minimum of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy (the saturation point), then reheat to clarify and cool slowly.

Q4: What are the likely impurities from the synthesis of 2-(5-bromo-2-methylphenyl)ethan-1-amine?

A4: Impurities are highly dependent on the synthetic route. If synthesized via reductive amination or reduction of a nitrostyrene, common impurities could include:

-

Unreacted Starting Material: The corresponding ketone or nitrostyrene.[15]

-

Reaction Intermediates: Partially reduced species or imine intermediates.[16]

-

By-products: Over-alkylation leading to secondary or tertiary amines, or products from side reactions like intramolecular cyclization.[16][17]

-

Reagents and Catalysts: Residual catalysts (e.g., Palladium) or reducing agents.[12][17]

References

-

ResearchGate Discussion on Amine Recrystallization. (2021). ResearchGate. [Link]

-

Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

-

RECRYSTALLISATION. University of Calgary, Department of Chemistry. [Link]

- US Patent US3864402A - Purification of secondary alkyl amines.

-

Recrystallization and Crystallization. University of California, Irvine, Department of Chemistry. [Link]

-

D’Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

- EP Patent EP2387555A1 - Method for making phenylethylamine compounds.

-

Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. [Link]

-

Recrystallization Experiment Overview. Swarthmore College, Department of Chemistry. [Link]

-

Purification: How To. University of Rochester, Department of Chemistry. [Link]

-

5-Bromo-2-methyl-2-pentene. Chemsrc. [Link]

-

Where Do Impurities In Pharmaceutical Analysis Come From?. Senieer. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Bromo-2-methyl-2-pentene | CAS#:2270-59-9 | Chemsrc [chemsrc.com]

- 4. Tips & Tricks [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chemscene.com [chemscene.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. benchchem.com [benchchem.com]

- 13. Purification [chem.rochester.edu]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]

Troubleshooting low purity in 5-bromo-2-methylphenethylamine synthesis

Topic: Troubleshooting Low Purity & Optimization of Synthetic Workflow Ticket ID: #CHEM-5B2M-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry[1][2]

Introduction: The "Ortho-Halo" Challenge

You are likely encountering low purity due to the specific structural conflict in 5-bromo-2-methylphenethylamine .[1][2] This molecule presents a dual challenge:

-

The Aryl Bromide: It is highly susceptible to hydrogenolysis (debromination) under standard catalytic hydrogenation conditions.

-

The Ortho-Methyl Group: This steric bulk hinders the approach of reducing agents to the nitrostyrene/imine intermediate, often stalling the reaction at the hydroxylamine or imine stage, leading to colored, oily impurities.

This guide moves beyond standard textbook protocols to address the specific chemoselectivity required for this scaffold.

Part 1: The Synthetic Workflow & Critical Control Points

The industry-standard route for substituted phenethylamines is the Henry Reaction followed by Reduction .[1] We do not recommend direct alkylation of the amine due to poly-alkylation issues.

Visual Workflow (Process Map)

Figure 1: Critical path for 5-bromo-2-methylphenethylamine synthesis. The red node highlights the reduction step where 90% of purity failures occur.

Part 2: Troubleshooting Low Purity (Root Cause Analysis)

If your purity is <95%, identify your symptoms in the table below to find the specific chemical cause.

Symptom & Solution Matrix

| Symptom | Probable Impurity | Root Cause | Corrective Action |

| Product is a mixture of two amines (LC-MS M+ and M-79) | 2-Methylphenethylamine (Debrominated) | Catalytic Hydrogenation (Pd/C) was used.[1][2] Palladium cleaves aryl bromides.[3][4] | STOP using Pd/C. Switch to NaBH4/CuCl2 or LiAlH4 . If hydrogenation is mandatory, use PtO2 (Adams catalyst) or poisoned catalysts. |

| Product is a dark orange/red oil | Hydroxylamines / Imines | Incomplete Reduction. The ortho-methyl group sterically hindered the reducing agent.[1] | Increase reaction time or temperature. Ensure acid hydrolysis step (workup) is vigorous enough to break down boron-amine complexes (if using BH3).[1] |

| High molecular weight impurity (Dimer) | Secondary Amine (Dimer) | High Concentration. Primary amine product reacted with intermediate imine. | Run reduction in high dilution . Add the nitrostyrene solution slowly to the reducing agent, not vice-versa (Inverse Addition). |

| Low Melting Point of HCl Salt | Regioisomers | Impure Starting Material. 5-bromo-2-methylbenzaldehyde often contains the 3-bromo isomer.[1][2] | Recrystallize the aldehyde starting material before beginning the synthesis. |

Part 3: The Optimized Reduction Protocol

To preserve the bromine atom while overcoming the steric hindrance of the methyl group, we recommend the NaBH4 / CuCl2 method or LAH (Lithium Aluminum Hydride) .

Why NOT Catalytic Hydrogenation?

Standard 10% Pd/C with H2 gas will rapidly perform oxidative addition into the C-Br bond, replacing the bromine with hydrogen. This yields 2-methylphenethylamine, which is nearly impossible to separate from your target product by distillation or crystallization due to similar physical properties [1][2].[1][2]

Recommended Protocol: NaBH4 / CuCl2 (The "Copper" Method)

This method generates in situ copper nanoparticles and hydrogen, which selectively reduces the alkene and nitro groups without touching the aryl bromide [3].

Step-by-Step:

-

Setup: Dissolve 5-bromo-2-methyl-β-nitrostyrene (1 eq) in Ethanol (0.1 M concentration).

-

Catalyst: Add CuCl2·2H2O (0.2 - 0.5 eq).[1][2] The solution will turn green.

-

Reduction: Add NaBH4 (5-7 eq) portion-wise at 0°C. Caution: Vigorous gas evolution.

-

Reaction: Allow to warm to Room Temp (RT). The mixture will turn black (colloidal copper). Stir for 2-4 hours.

-

Workup: Quench with dilute HCl. Filter out the copper (Celite). Basify filtrate with NaOH to pH 12. Extract with DCM.

Alternative Protocol: LiAlH4 (The "Standard" Hydride)

If using LAH, you must use inverse addition to prevent dimerization.

-

Suspend LiAlH4 (3-4 eq) in dry THF.

-

Dissolve nitrostyrene in THF.

-

Slowly drip the nitrostyrene into the LAH reflux. Never dump LAH into the nitro compound.

-

Reflux for 12-24 hours. The ortho-methyl group requires heat to drive the reduction to completion.[1]

Part 4: Purification & Salt Formation

The freebase amine is likely an oil and difficult to purify. Conversion to the Hydrochloride (HCl) salt is required for high purity.

The "Dry" Salt Method[5]

-

Isolate Freebase: Ensure your extracted freebase oil is dry (MgSO4) and solvent-free.

-

Dissolve: Dissolve the oil in a minimal amount of dry Isopropyl Alcohol (IPA) or anhydrous Ether.

-

Acidify: Add concentrated HCl (37%) dropwise OR gassing with dry HCl gas.

-

Crystallize:

-

If immediate precipitation occurs: Filter and wash with cold ether.

-

If no precipitate: Add Ethyl Acetate or Acetone until cloudy. Place in freezer (-20°C) overnight.

-

-

Recrystallization: If the salt is off-white, recrystallize from boiling IPA/Ethanol.

Part 5: Troubleshooting Logic Tree

Use this decision tree to diagnose your current batch.

Figure 2: Diagnostic logic for impurity profiling.

Frequently Asked Questions (FAQ)

Q: Can I use catalytic transfer hydrogenation (CTH) with Ammonium Formate? A: Proceed with extreme caution. While milder than H2 gas, Pd/C with ammonium formate can still debrominate aryl halides, especially if the reaction runs too long or gets hot. The NaBH4/CuCl2 method is superior for chemoselectivity.

Q: My nitrostyrene intermediate is not crystallizing. Can I reduce the crude oil? A: No. The Henry reaction often produces side products (nitroalcohols). Reducing the crude mixture will result in a "tar" that is impossible to purify. You must recrystallize the nitrostyrene (usually from IPA or Methanol) to yellow needles before reduction.

Q: The final HCl salt is hygroscopic and sticky. Why? A: You likely have excess HCl trapped in the lattice or residual water.

-

Dry the salt in a vacuum oven over P2O5 or KOH.

-

Recrystallize using anhydrous solvents (Dry MeOH + Dry Et2O). Avoid water in the crystallization step.

References

-

Ramanathan, A., & Jimenez, L. S. (2010).[2][3] Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.[3][5] Synthesis, 2010(02), 217-220.[1][2][3] Link

-

Devery, J. J., Nguyen, J. D., Dai, C., & Stephenson, C. R. (2016).[2][6] Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.[1][6] ACS Catalysis, 6(9), 5962-5967.[1][2] Link

-

Pieters, S., et al. (2018). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.[7] ChemRxiv. Link

-

Guy, M., Freeman, S., Alder, J. F., & Brandt, S. D. (2008).[2][8] The Henry reaction: Spectroscopic studies of nitrile and hydroxylamine by-products.[8][9] Central European Journal of Chemistry, 6(4), 526-534.[1][2] Link

Sources

- 1. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. scholars.luc.edu [scholars.luc.edu]

- 7. semanticscholar.org [semanticscholar.org]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. researchgate.net [researchgate.net]

Validation & Comparative

Structural Determination of 2-(5-bromo-2-methylphenyl)ethanamine HCl: A Comparative Analytical Guide

Topic: Crystal Structure Determination of 2-(5-bromo-2-methylphenyl)ethanamine HCl Content Type: Technical Comparison & Procedural Guide

Executive Summary

In the development of neuroactive phenethylamine derivatives, defining the solid-state landscape is critical for establishing intellectual property, ensuring bioavailability, and controlling polymorphism. This guide details the structural determination of 2-(5-bromo-2-methylphenyl)ethanamine hydrochloride , a specific halogenated phenethylamine salt.

We objectively compare the primary determination method, Single Crystal X-ray Diffraction (SCXRD) , against Powder X-ray Diffraction (PXRD) and Crystal Structure Prediction (CSP) . While PXRD serves as a rapid screening tool, experimental evidence confirms that SCXRD remains the non-negotiable gold standard for resolving the specific halogen-bonding networks and conformational flexibility inherent to this molecule.

Part 1: Methodological Comparison

For a researcher targeting the precise atomic coordinates of 2-(5-bromo-2-methylphenyl)ethanamine HCl, the choice of technique dictates the resolution of data.

| Feature | SCXRD (Single Crystal XRD) | PXRD (Powder XRD) | CSP (Computational Prediction) |

| Primary Output | Precise 3D atomic coordinates ( | Bulk phase fingerprint ( | Theoretical energy landscapes |

| Resolution | Atomic level (< 0.8 Å) | Macro/Lattice level | N/A (Theoretical) |

| Suitability for this Molecule | High. Resolves the flexible ethylamine chain and Br-position. | Medium. Good for batch consistency; poor for ab initio structure solving. | Low/Supportive. Validates experimental data but struggles with ionic salt mobility. |

| Sample Requirement | Single, high-quality crystal (>0.1 mm) | Polycrystalline powder (~10 mg) | Molecular structure file (.mol/.pdb) |

| Key Limitation | Requires successful crystallization (the bottleneck).[1] | Cannot easily distinguish tautomers or absolute stereochemistry alone. | Computationally expensive; requires experimental validation. |

The Verdict

For 2-(5-bromo-2-methylphenyl)ethanamine HCl, SCXRD is the required method. The presence of the heavy Bromine atom (Z=35) facilitates structure solution via the Heavy Atom Method, but the flexibility of the ethylamine side chain often leads to disorder that PXRD cannot resolve. PXRD should be reserved for batch release testing after the structure is defined by SCXRD.

Part 2: Experimental Protocol (SCXRD)

This protocol is designed to overcome the common "oiling out" issues associated with phenethylamine hydrochloride salts.

Phase 1: Crystallization (Vapor Diffusion)

Direct evaporation often yields amorphous solids for this class of compounds. Vapor diffusion is the preferred technique to slow nucleation.

-

Dissolution: Dissolve 20 mg of the target HCl salt in a minimal amount (approx. 0.5 mL) of Methanol (good solubility).

-

Precipitant: Place the methanol solution in a small inner vial.

-

Diffusion Chamber: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether (poor solubility).

-

Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3-7 days.

Phase 2: Data Collection Strategy

-

Radiation Source: Molybdenum (Mo K

,-

Reasoning: The Bromine atom has a high absorption coefficient. Cu radiation would result in significant absorption errors and reduced data quality. Mo radiation minimizes this absorption effect.

-

-

Temperature: Collect data at 100 K (Cryogenic).

-

Causality: Low temperature freezes the thermal vibration of the flexible ethylamine side chain (

), sharpening the electron density map.

-

Phase 3: Structure Solution & Refinement

-

Space Group Determination: Expect Monoclinic (

) or Orthorhombic ( -

Phasing: Use SHELXT (Intrinsic Phasing). The Bromine atom will dominate the diffraction pattern, acting as a heavy atom "anchor" to phase the rest of the light atoms (C, N).

-

Refinement: Use SHELXL (Least Squares).

-

Critical Step: Locate the acidic protons on the ammonium group (

) in the difference Fourier map (

-

Part 3: Structural Analysis & Logic

The crystal structure of 2-(5-bromo-2-methylphenyl)ethanamine HCl is governed by a hierarchy of intermolecular forces. Understanding these allows you to predict stability and solubility.

Interaction Hierarchy Diagram

Figure 1: The hierarchy of supramolecular synthons driving the crystallization of the target molecule.[1]

Key Structural Features to Validate

-

The Ionic Interface: The structure will likely form distinct hydrophilic layers (containing the

anions and -

Halogen Bonding: Inspect the Bromine atom for "Type II" halogen bonding (

). The "sigma-hole" on the Bromine often attracts the chloride anion, a feature distinct to brominated salts that enhances lattice stability compared to non-halogenated analogs. -

Conformation: The torsion angle of the ethylamine chain (

) usually adopts an anti conformation (approx 180°) to minimize steric clash with the ortho-methyl group.

Part 4: Data Reporting Standard

When publishing or documenting the structure, the following table format is mandatory to ensure reproducibility.

| Parameter | Standard Value / Range (Expected) |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | |

| Z (Formula Units) | 4 |

| Temperature | 100(2) K |

| R-Factor ( | < 0.05 (5%) indicates a high-quality solution |

| Goodness of Fit (GooF) | ~ 1.0 - 1.1 |

| Bond Length ( | 1.89 - 1.91 Å |

| H-Bond ( | 3.10 - 3.25 Å (Donor-Acceptor distance) |

References

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

-

Metrangolo, P., et al. (2005).[4] Halogen Bonding in Supramolecular Chemistry. Chemical Reviews. Link

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

-

Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

Sources

Reference Standards for 2-(5-bromo-2-methylphenyl)ethan-1-amine: A Senior Scientist’s Validation Guide

Topic: Reference Standards for 2-(5-bromo-2-methylphenyl)ethan-1-amine Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context[1][2][3][4]

In the development of serotonergic ligands and trace amine-associated receptor (TAAR) agonists, 2-(5-bromo-2-methylphenyl)ethan-1-amine serves as a critical scaffold. However, its structural specificity—defined by the ortho-methyl and meta-bromo substitution pattern—presents unique analytical challenges.

Unlike common pharmacopeial standards (e.g., Acetaminophen), this molecule often lacks a dedicated USP/EP monograph. Consequently, researchers frequently rely on commercial reagent-grade materials, assuming they are suitable for quantitative assays. This is a critical error.

This guide compares the three tiers of reference materials available for this assay: Certified Reference Materials (CRMs) , In-House Working Standards , and Commercial Reagents . It provides the experimental framework to validate these materials, ensuring your data withstands regulatory scrutiny.

The Core Analytical Challenge: Regioisomerism

The primary failure mode in assaying this molecule is the inability to distinguish the target from its regioisomers (e.g., 4-bromo-2-methyl analogs) formed during non-selective bromination of the starting material. Standard C18 HPLC methods often co-elute these isomers.

Comparative Analysis: Selecting the Right Standard

The choice of reference material dictates the uncertainty budget of your final measurement. Below is an objective comparison of the three available tiers.

Table 1: Reference Standard Performance Matrix

| Feature | Tier 1: ISO 17034 CRM | Tier 2: In-House Working Standard | Tier 3: Commercial Reagent Grade |

| Primary Use | Release testing, method validation, calibration of working standards. | Routine QC, stability studies, high-throughput screening. | Synthesis starting material, qualitative ID only. |

| Purity Assignment | Absolute (qNMR + Mass Balance) | Relative (HPLC area %) or qNMR. | "As is" (often >95% or >98%). |

| Traceability | SI-Traceable (NIST/NMI). | Traceable to Tier 1 CRM. | None / Vendor Certificate only. |

| Uncertainty | Explicitly stated (e.g., 99.6% ± 0.4%). | Estimated based on Tier 1 comparison. | Unknown. |

| Isomer Purity | Quantified and certified.[1][2] | Checked but rarely quantified. | High Risk: Isomers often present. |

| Cost | High ( | Moderate ( | Low ($) |

Senior Scientist Insight:

"Do not use Tier 3 (Reagent Grade) for quantitative biological assays (IC50/EC50). I have seen '98% pure' reagent batches contain up to 5% of the 4-bromo isomer, which has a 10-fold difference in receptor affinity, skewing potency data significantly."

Experimental Protocols: Establishing the Standard

If a commercial CRM is unavailable (common for niche intermediates), you must characterize an In-House Working Standard. This section details the Self-Validating System required to elevate a synthesized batch to a Reference Standard.

Protocol A: Purity Assignment via Quantitative NMR (qNMR)

The Gold Standard for establishing absolute purity without a prior reference.

Principle: qNMR measures the molar ratio of the analyte protons to an Internal Standard (IS) protons. It is independent of extinction coefficients.

Reagents:

-

Analyte: ~10 mg of 2-(5-bromo-2-methylphenyl)ethan-1-amine HCl.

-

Internal Standard (IS): Maleic Acid (Traceable to NIST SRM 350b) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) for solubility match.

-

Solvent: DMSO-d6 (prevents amine proton exchange broadening).

Workflow:

-

Weighing: Use a microbalance (readability 0.001 mg). Weigh IS and Analyte directly into the NMR tube to minimize transfer loss. Target a 1:1 molar ratio of protons of interest.

-

Acquisition:

-

Pulse angle: 90°.

-

Relaxation delay (D1): > 60 seconds (must be > 5 × T1 of the slowest proton).

-

Scans: 64 (for S/N > 400).

-

Temperature: 298 K (controlled).

-

-

Processing: Phase and baseline correct manually. Integrate the aromatic protons of the analyte (7.0–7.5 ppm) and the singlet of Maleic Acid (6.0 ppm).

Calculation:

Protocol B: Impurity Profiling via HPLC-UV (Isomer Specific)

Required to detect regioisomers that qNMR might miss due to signal overlap.

Objective: Separate the 5-bromo target from potential 4-bromo and 3-bromo impurities.

-

Column: Phenyl-Hexyl or PFP (Pentafluorophenyl) , 150 x 4.6 mm, 2.7 µm.

-

Why? Standard C18 columns interact primarily via hydrophobicity. Phenyl/PFP columns utilize

interactions, which are highly sensitive to the electron-density changes caused by the halogen position (ortho/meta/para).

-

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 40% B over 20 minutes. (Shallow gradient is key for isomer resolution).

-

Detection: UV at 215 nm (Amine absorption) and 254 nm (Aromatic).

Visualization: Validation Workflows

Diagram 1: The Hierarchy of Reliability

This diagram illustrates the logical flow of establishing a reference standard, moving from raw synthesis to a validated certificate.

Caption: Workflow for converting a crude synthesized batch into a validated Working Standard using orthogonal analytical methods.

Diagram 2: Isomer Separation Logic

Visualizing why specific column chemistry is required for this brominated compound.

Caption: Comparison of stationary phases. Phenyl-Hexyl phases resolve positional isomers via pi-electron interactions, whereas C18 often fails.

Critical Handling & Stability (The "Hidden" Variables)

Even a perfect standard can be compromised by improper handling.

-

Hygroscopicity: The hydrochloride salt of this amine is moderately hygroscopic.

-

Photolytic Debromination:

References

-

ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[7] Link

-

USP General Chapter <1058> . Analytical Instrument Qualification. United States Pharmacopeia.[6][8] (Provides the framework for instrument suitability before validating the standard). Link

-

Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Foundational text on qNMR for reference standards). Link

-

Regalado, E. L., et al. (2019). "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers." Journal of Chromatography A. (Data supporting the use of PFP/Phenyl columns for halogenated isomers). Link

-

PubChem Compound Summary . "2-(5-bromo-2-fluorophenyl)ethan-1-amine" (Structural analog for property comparison). National Library of Medicine. Link

Sources

- 1. certbetter.com [certbetter.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. emerypharma.com [emerypharma.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. labwind.com [labwind.com]

- 6. agilent.com [agilent.com]

- 7. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Comparative potency of methyl-substituted phenethylamine neurotransmitter analogs

An In-Depth Guide to the Comparative Potency of Methyl-Substituted Phenethylamine Neurotransmitter Analogs

Introduction

The phenethylamine scaffold is a foundational structure in neuropharmacology, giving rise to a vast array of compounds that modulate monoaminergic systems. The addition of methyl groups to various positions on the phenethylamine molecule can dramatically alter its pharmacological properties, including its potency, selectivity, and mechanism of action. This guide provides a comparative analysis of key methyl-substituted phenethylamine analogs, focusing on their interactions with primary molecular targets and the resulting functional outcomes. We will delve into the structure-activity relationships that govern their potency and explore the experimental methodologies used to quantify these effects.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide a clear, data-driven comparison to inform future research and development in this area.

Structure-Activity Relationships: The Impact of Methylation

The position of methyl substitution on the phenethylamine backbone dictates the analog's interaction with monoamine transporters and receptors. The following diagram illustrates the core phenethylamine structure and the key positions for methylation.

Figure 1. Key Methylation Positions on the Phenethylamine Scaffold.

-